molecular formula C6H4BrNS B6228529 4-Bromo-5-methylthiophene-2-carbonitrile CAS No. 1112457-36-9

4-Bromo-5-methylthiophene-2-carbonitrile

Cat. No. B6228529
CAS RN: 1112457-36-9
M. Wt: 202.07 g/mol
InChI Key: BCFHPZPVPAVAIA-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiophene-2-carbonitrile (BMTC) is an organic compound that has been studied for its potential applications in scientific research. BMTC has been found to be a useful reagent for various chemical reactions and has been used in the synthesis of a variety of compounds. In addition, BMTC has been studied for its potential use in biological research, as it has been found to have a range of biochemical and physiological effects on various organisms.

Scientific Research Applications

4-Bromo-5-methylthiophene-2-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds and polymers. This compound has also been used in the synthesis of fluorescent probes, which are used in the detection of various biomolecules. In addition, this compound has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylthiophene-2-carbonitrile is not fully understood. However, it is believed that this compound can act as a catalyst in certain reactions, as well as interact with various biomolecules. For example, this compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction may be responsible for some of the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects on various organisms. In mice, this compound has been found to reduce the production of pro-inflammatory cytokines, as well as reduce the levels of certain enzymes involved in inflammation. In addition, this compound has been found to reduce the levels of certain enzymes involved in the metabolism of lipids. This compound has also been found to reduce the levels of certain proteins involved in the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-5-methylthiophene-2-carbonitrile in laboratory experiments has a number of advantages. This compound is relatively inexpensive and easy to obtain, and it can be synthesized in a two-step process. In addition, this compound has a range of potential applications in scientific research, and it has been found to have a range of biochemical and physiological effects on various organisms. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, and it can be toxic in large doses. In addition, the mechanism of action of this compound is not fully understood, and its effects on humans have not been studied in detail.

Future Directions

There are a number of potential future directions for the research on 4-Bromo-5-methylthiophene-2-carbonitrile. One potential direction is to further study the biochemical and physiological effects of this compound on various organisms. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of compounds and drugs. Further research could also be conducted to explore the mechanism of action of this compound and to determine its potential toxicity in humans. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases and conditions.

Synthesis Methods

4-Bromo-5-methylthiophene-2-carbonitrile can be synthesized via a two-step process. The first step involves the reaction of 4-bromo-5-methylthiophene-2-carboxylic acid with hydrazine hydrate in acetic acid. This reaction yields the hydrazide, which is then reacted with carbon disulfide in the presence of sodium hydroxide to form this compound. The reaction is carried out at a temperature of 60°C, and the yield of this compound is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methylthiophene-2-carbonitrile involves the introduction of a bromine atom and a cyano group onto a 5-methylthiophene ring.", "Starting Materials": [ "5-methylthiophene", "bromine", "sodium cyanide", "copper(I) iodide", "N,N-dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "Bromination of 5-methylthiophene using bromine in the presence of copper(I) iodide as a catalyst and DMF as a solvent to yield 4-bromo-5-methylthiophene", "Nucleophilic substitution of the bromine atom on 4-bromo-5-methylthiophene with sodium cyanide in DMF to yield 4-bromo-5-methylthiophene-2-carbonitrile", "Isolation of the product by precipitation with diethyl ether and washing with water" ] }

CAS RN

1112457-36-9

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

4-bromo-5-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H4BrNS/c1-4-6(7)2-5(3-8)9-4/h2H,1H3

InChI Key

BCFHPZPVPAVAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C#N)Br

Purity

95

Origin of Product

United States

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